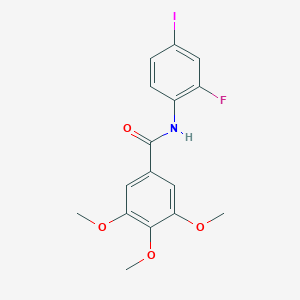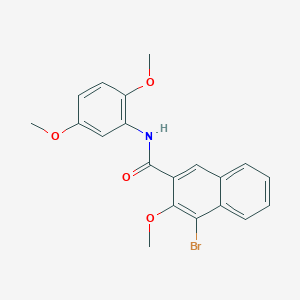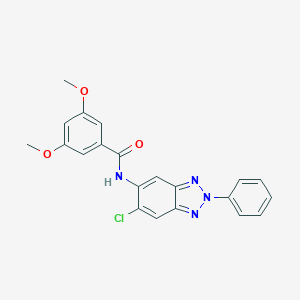![molecular formula C19H17N5O3S B278201 2-(4-methoxyphenoxy)-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278201.png)
2-(4-methoxyphenoxy)-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxyphenoxy)-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 2-(4-methoxyphenoxy)-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide is not fully understood. However, it is believed to exert its biological activities by modulating various molecular targets such as enzymes, receptors, and ion channels. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to activate the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in pain sensation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-methoxyphenoxy)-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide depend on the specific molecular target it interacts with. For example, its inhibition of COX-2 activity results in a decrease in the production of prostaglandins, which are involved in inflammation and pain. Its activation of TRPV1 ion channel results in an increase in the influx of calcium ions, which leads to the release of neurotransmitters and the sensation of pain.
実験室実験の利点と制限
The advantages of using 2-(4-methoxyphenoxy)-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide in lab experiments include its high potency and selectivity towards specific molecular targets, its ease of synthesis, and its potential for use in various fields. However, its limitations include its potential toxicity, its lack of solubility in aqueous solutions, and the need for further studies to fully understand its mechanism of action.
将来の方向性
For research on 2-(4-methoxyphenoxy)-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide include the exploration of its potential applications in medicine, agriculture, and material science. In medicine, further studies are needed to investigate its anticancer, anti-inflammatory, and analgesic properties, and its potential use in the treatment of various diseases such as cancer, arthritis, and neuropathic pain. In agriculture, further studies are needed to explore its herbicidal and insecticidal activities, and its potential use in the development of novel pesticides. In material science, further studies are needed to investigate its potential use as a fluorescent probe and as a building block for the synthesis of novel materials.
合成法
The synthesis of 2-(4-methoxyphenoxy)-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide involves the reaction of 2-(4-methoxyphenoxy) acetic acid with 2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or under reflux conditions.
科学的研究の応用
2-(4-methoxyphenoxy)-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been investigated for its anticancer, anti-inflammatory, and analgesic properties. In agriculture, it has been studied for its herbicidal and insecticidal activities. In material science, it has been explored for its potential use as a fluorescent probe and as a building block for the synthesis of novel materials.
特性
分子式 |
C19H17N5O3S |
|---|---|
分子量 |
395.4 g/mol |
IUPAC名 |
2-(4-methoxyphenoxy)-N-[2-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide |
InChI |
InChI=1S/C19H17N5O3S/c1-12-21-22-19-24(12)23-18(28-19)15-5-3-4-6-16(15)20-17(25)11-27-14-9-7-13(26-2)8-10-14/h3-10H,11H2,1-2H3,(H,20,25) |
InChIキー |
SVDXPJQMAHSDLL-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=CC=C3NC(=O)COC4=CC=C(C=C4)OC |
正規SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=CC=C3NC(=O)COC4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,4,5-trimethoxy-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B278119.png)

![N-{[4-(acetylamino)phenyl]carbamothioyl}-3-(benzyloxy)benzamide](/img/structure/B278121.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-(2-methoxybenzoyl)thiourea](/img/structure/B278123.png)
![2-(3,5-dimethylphenoxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B278124.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]phenyl]acetamide](/img/structure/B278125.png)
![2-(4-chlorophenyl)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B278127.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-N'-(2-furoyl)thiourea](/img/structure/B278128.png)


![2-(2-bromo-4,6-dimethylphenoxy)-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278132.png)


![2-(4-bromophenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B278140.png)